3,4-Bis(trifluoromethyl)-1,2-dithiete
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Overview
Description
3,4-Bis(trifluoromethyl)-1,2-dithiete: is a unique organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a dithiete ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)-1,2-dithiete typically involves the reaction of hexafluoro-2-butyne with sulfur sources under controlled conditions. One common method is the cycloaddition reaction between hexafluoro-2-butyne and elemental sulfur or sulfur-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trifluoromethyl)-1,2-dithiete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dithiete ring to dithiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst and are conducted under inert atmospheres.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Bis(trifluoromethyl)-1,2-dithiete is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials with unique electronic properties .
Biology and Medicine: While specific biological applications are limited, the compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)-1,2-dithiete involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,4-Bis(trifluoromethyl)benzoic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 3,4-Bis(trifluoromethyl)-1,2-dithiete is unique due to its dithiete ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-substituted compounds. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid and 3,4-Bis(trifluoromethyl)benzoic acid are primarily used in different contexts, such as boronic acid chemistry and benzoic acid derivatives, respectively . The presence of the dithiete ring in this compound provides unique reactivity and stability, making it valuable in specific synthetic applications.
Properties
CAS No. |
360-91-8 |
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Molecular Formula |
C4F6S2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
3,4-bis(trifluoromethyl)dithiete |
InChI |
InChI=1S/C4F6S2/c5-3(6,7)1-2(12-11-1)4(8,9)10 |
InChI Key |
YSIXKKRCABXBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SS1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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